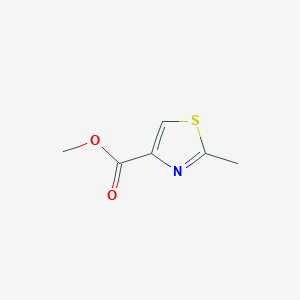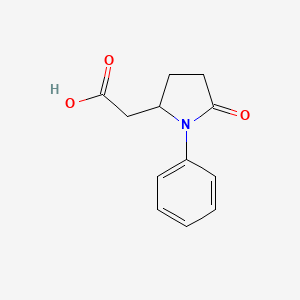
1,2-Dihexylbenzol
Übersicht
Beschreibung
1,2-Dihexylbenzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid with a molecular weight of 238.4 g/mol and a boiling point of 350°C. This compound is used in various fields, including medical, environmental, and industrial research.
Wissenschaftliche Forschungsanwendungen
1,2-Dihexylbenzene is utilized in various scientific research applications, including:
Chemistry: As a solvent or starting material for synthesizing other compounds.
Biology: In proteomics research to study protein interactions and functions.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihexylbenzene can be synthesized through the alkylation of benzene with hexyl groups. This process typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions often include a temperature range of 0-50°C and a solvent like dichloromethane to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of 1,2-Dihexylbenzene may involve the use of shape-selective zeolite catalysts to achieve high selectivity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihexylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3) to introduce substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Br2 in the presence of a catalyst like iron (Fe) at room temperature.
Major Products Formed
Oxidation: Hexylbenzoic acid.
Reduction: Hexylbenzyl alcohol.
Substitution: Brominated or nitrated derivatives of 1,2-Dihexylbenzene.
Wirkmechanismus
The mechanism of action of 1,2-Dihexylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diethylbenzene: A benzene ring with two ethyl substituents.
1,3-Diethylbenzene: A benzene ring with two ethyl substituents in the meta position.
1,4-Diethylbenzene: A benzene ring with two ethyl substituents in the para position.
Uniqueness of 1,2-Dihexylbenzene
1,2-Dihexylbenzene is unique due to its longer alkyl chains compared to diethylbenzenes. This structural difference imparts distinct physical and chemical properties, such as higher boiling points and different solubility characteristics. These properties make 1,2-Dihexylbenzene suitable for specific applications where longer alkyl chains are advantageous .
Eigenschaften
IUPAC Name |
1,2-dihexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-3-5-7-9-13-17-15-11-12-16-18(17)14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYDCGFYSVNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565424 | |
| Record name | 1,2-Dihexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65910-04-5 | |
| Record name | 1,2-Dihexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)





